molecular formula C6H8N4O B13100276 5-Methylpyrimidine-2-carbohydrazide CAS No. 87362-27-4

5-Methylpyrimidine-2-carbohydrazide

Cat. No.: B13100276
CAS No.: 87362-27-4
M. Wt: 152.15 g/mol
InChI Key: ZSKLNFYZKVFEJE-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-2-carbohydrazide is an organic compound with the molecular formula C6H8N4O It belongs to the class of pyrimidine derivatives and is characterized by the presence of a methyl group at the 5-position and a carbohydrazide group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylpyrimidine-2-carbohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 5-methylpyrimidine-2-carboxylic acid with hydrazine hydrate. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

5-Methylpyrimidine-2-carboxylic acid+Hydrazine hydrateThis compound+Water\text{5-Methylpyrimidine-2-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 5-Methylpyrimidine-2-carboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrimidine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazide group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Methylpyrimidine-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methylpyrimidine-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrimidine-2-carboxylic acid: The precursor to 5-methylpyrimidine-2-carbohydrazide, differing by the presence of a carboxylic acid group instead of a carbohydrazide group.

    5-Methylpyrimidine-2-carboxamide: Similar structure but with a carboxamide group.

    5-Methylpyrimidine-2-thiol: Contains a thiol group instead of a carbohydrazide group.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

87362-27-4

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5-methylpyrimidine-2-carbohydrazide

InChI

InChI=1S/C6H8N4O/c1-4-2-8-5(9-3-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)

InChI Key

ZSKLNFYZKVFEJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C(=O)NN

Origin of Product

United States

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